N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-9-15(2)11-16(10-14)23-20(26)13-29-21-18-6-3-7-19(18)25(22(27)24-21)12-17-5-4-8-28-17/h4-5,8-11H,3,6-7,12-13H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWKKJERVWIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, examining the compound's mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 348.44 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 70.5 Å |
This compound features a complex structure that includes a furan moiety and a cyclopentapyrimidine core, which are known to contribute to diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : It is hypothesized that this compound can activate apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that could protect normal cells from oxidative stress induced by chemotherapeutic agents .
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
These results indicate a promising profile for further development as an anticancer agent.
Study 1: Anticancer Screening
A study conducted on multicellular spheroids demonstrated the efficacy of this compound in reducing tumor growth compared to controls. The compound was found to significantly decrease spheroid size and viability after 48 hours of treatment .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action revealed that it modulates the expression of genes involved in apoptosis and cell cycle regulation. Specifically, upregulation of p53 and downregulation of Bcl-2 were observed in treated cells .
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is , with a molecular weight of approximately 356.4 g/mol. The compound features a unique cyclopentapyrimidine core along with a furan moiety and a thioether linkage that contribute to its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyclopentapyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated the efficacy of related compounds in xenograft models where tumor growth was significantly reduced through the modulation of oncogenic signaling pathways.
Enzyme Inhibition
This compound has shown potential as an inhibitor for various enzymes implicated in cancer and bacterial virulence. For instance, research on structurally similar compounds has indicated their ability to inhibit the Type III secretion system (T3SS), which is crucial for bacterial pathogenesis.
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar frameworks have been shown to exhibit activity against various pathogens, indicating a potential for developing new antimicrobial agents based on this molecular structure.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Cyclopentapyrimidine Core : This involves cyclization reactions that yield the pyrimidine framework.
- Introduction of Functional Groups : The furan moiety and thioether functionalities are introduced through nucleophilic substitution reactions.
- Final Coupling : The acetamide group is added to complete the synthesis.
Detailed reaction mechanisms and conditions would be necessary for replicating this synthesis in laboratory settings.
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
